2,2-Difluoro-3-(pyridin-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-(pyridin-4-yl)propanoic acid is a fluorinated organic compound that features a pyridine ring substituted at the 4-position with a 2,2-difluoropropanoic acid group. This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms, which can significantly alter the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(pyridin-4-yl)propanoic acid typically involves the introduction of fluorine atoms into the propanoic acid moiety. One common method is the fluorination of pyridine derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of fluorinated compounds like this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure high purity and yield, often achieved through careful control of reaction parameters and purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(pyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium fluoride in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation can produce carboxylic acids or ketones .
Scientific Research Applications
2,2-Difluoro-3-(pyridin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to the presence of fluorine, which can enhance metabolic stability and bioavailability.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties imparted by fluorine atoms
Mechanism of Action
The mechanism by which 2,2-Difluoro-3-(pyridin-4-yl)propanoic acid exerts its effects is primarily through interactions with biological targets influenced by the presence of fluorine atoms. Fluorine can enhance the compound’s binding affinity to enzymes or receptors, alter its metabolic pathways, and improve its overall stability in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-(pyridin-4-yl)propanoic acid
- 3,5-Difluoro-2,4,6-triazidopyridine
- 2,2-Difluoro-3-(pyridin-3-yl)propanoic acid
Uniqueness
2,2-Difluoro-3-(pyridin-4-yl)propanoic acid is unique due to the specific positioning of the fluorine atoms and the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other fluorinated pyridine derivatives .
Properties
Molecular Formula |
C8H7F2NO2 |
---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
2,2-difluoro-3-pyridin-4-ylpropanoic acid |
InChI |
InChI=1S/C8H7F2NO2/c9-8(10,7(12)13)5-6-1-3-11-4-2-6/h1-4H,5H2,(H,12,13) |
InChI Key |
QGIVQSPZFVSHTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CC(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.